molecular formula C28H33NO6 B4585884 N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

Cat. No.: B4585884
M. Wt: 479.6 g/mol
InChI Key: GUWNYHXKPRQGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further functionalized to introduce the ethoxybenzyl and trimethoxybenzyl groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amine functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and benzyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is unique due to its combination of benzodioxole, ethoxybenzyl, and trimethoxybenzyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO6/c1-5-33-23-9-7-6-8-22(23)18-29(13-12-20-10-11-24-25(14-20)35-19-34-24)17-21-15-26(30-2)28(32-4)27(16-21)31-3/h6-11,14-16H,5,12-13,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWNYHXKPRQGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Reactant of Route 6
Reactant of Route 6
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.